molecular formula C13H12FNO2S2 B262600 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide

4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide

Cat. No. B262600
M. Wt: 297.4 g/mol
InChI Key: NOWNJEIWKSMTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide, also known as FMSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMSPB is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide is not fully understood, but it has been shown to interact with various biological molecules, including proteins and nucleic acids. 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of certain enzymes and to bind to specific receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its potential therapeutic effects. However, 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide, including the development of new synthesis methods to increase yield and purity, the investigation of its potential therapeutic effects in various diseases, and the exploration of its potential applications as a fluorescent probe and tool for studying protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide.

Synthesis Methods

4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide has been synthesized through various methods, including the reaction between 4-fluoroaniline and 2-(methylsulfanyl)benzenesulfonyl chloride in the presence of a base. Another method involves the reaction between 4-fluoroaniline and 2-(methylsulfanyl)benzenesulfonamide in the presence of a base and a coupling agent. These methods have been optimized to increase the yield and purity of 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide.

Scientific Research Applications

4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer and other diseases. 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide has also been used as a tool to study protein-ligand interactions and to investigate the structure and function of biological molecules.

properties

Product Name

4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide

Molecular Formula

C13H12FNO2S2

Molecular Weight

297.4 g/mol

IUPAC Name

4-fluoro-N-(2-methylsulfanylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12FNO2S2/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3

InChI Key

NOWNJEIWKSMTHI-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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